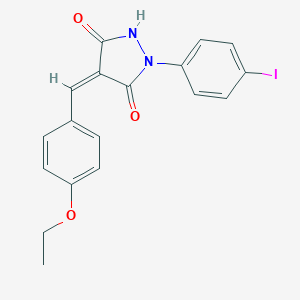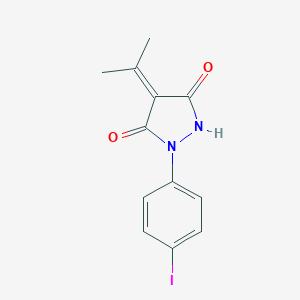![molecular formula C21H28N4O B401632 N'-[1-(4-pentylphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B401632.png)
N'-[1-(4-pentylphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[1-(4-pentylphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indazole core with a pentylphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N'-[1-(4-pentylphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves multiple steps, starting with the preparation of the indazole core. This can be achieved through cyclization reactions involving hydrazines and ketones. The subsequent steps involve the introduction of the pentylphenyl group and the formation of the carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N'-[1-(4-pentylphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially modifying the compound’s biological activity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Wissenschaftliche Forschungsanwendungen
N'-[1-(4-pentylphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N'-[1-(4-pentylphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. Understanding these interactions at the molecular level is crucial for elucidating the compound’s effects and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other indazole derivatives with varying substituents on the indazole core or the phenyl ring. Examples include:
- N-[(E)-1-(4-methylphenyl)ethylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
- N-[(E)-1-(4-ethylphenyl)ethylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Uniqueness
N'-[1-(4-pentylphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is unique due to the presence of the pentyl group, which can influence its hydrophobicity, binding affinity, and overall biological activity. This makes it a valuable compound for exploring structure-activity relationships and developing new derivatives with enhanced properties.
Eigenschaften
Molekularformel |
C21H28N4O |
|---|---|
Molekulargewicht |
352.5g/mol |
IUPAC-Name |
N-[(E)-1-(4-pentylphenyl)ethylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C21H28N4O/c1-3-4-5-8-16-11-13-17(14-12-16)15(2)22-25-21(26)20-18-9-6-7-10-19(18)23-24-20/h11-14H,3-10H2,1-2H3,(H,23,24)(H,25,26)/b22-15+ |
InChI-Schlüssel |
VKLFWFYQVJIMKE-PXLXIMEGSA-N |
SMILES |
CCCCCC1=CC=C(C=C1)C(=NNC(=O)C2=NNC3=C2CCCC3)C |
Isomerische SMILES |
CCCCCC1=CC=C(C=C1)/C(=N/NC(=O)C2=NNC3=C2CCCC3)/C |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C(=NNC(=O)C2=NNC3=C2CCCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-2-{2-[(4-iodo-2,6-dimethylphenoxy)acetyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate](/img/structure/B401551.png)

![N-{4-[5-oxo-4-(2-propoxybenzylidene)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B401553.png)
![N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B401554.png)




![4-{4-[Bis(2-chloroethyl)amino]benzylidene}-1-(4-iodophenyl)-3,5-pyrazolidinedione](/img/structure/B401564.png)
![2-chloro-4-[(2-(2-chloro-4,5-difluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-6-ethoxyphenyl acetate](/img/structure/B401566.png)

![(4Z)-1-(4-iodophenyl)-4-[(4-methoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B401569.png)

